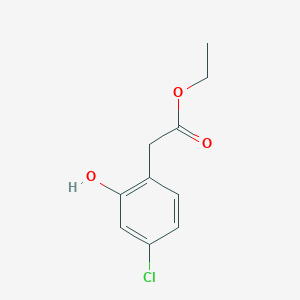
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3 It is an ester derivative of 4-chloro-2-hydroxyphenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate can be synthesized through the esterification of 4-chloro-2-hydroxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or benzene to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products
Oxidation: 4-chloro-2-hydroxyphenylacetone or 4-chloro-2-hydroxybenzaldehyde.
Reduction: Ethyl 2-(4-chloro-2-hydroxyphenyl)ethanol.
Substitution: Ethyl 2-(4-methoxy-2-hydroxyphenyl)acetate or Ethyl 2-(4-ethoxy-2-hydroxyphenyl)acetate.
Scientific Research Applications
Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorine atom can also participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxy-2-hydroxyphenyl)acetate
- Ethyl 2-(4-ethoxy-2-hydroxyphenyl)acetate
- Methyl 2-(4-chloro-2-hydroxyphenyl)acetate
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The chlorine atom can enhance its lipophilicity, making it more likely to interact with hydrophobic regions of proteins or cell membranes.
Properties
CAS No. |
1261826-30-5 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
ZXLHFPMPCDUKET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















